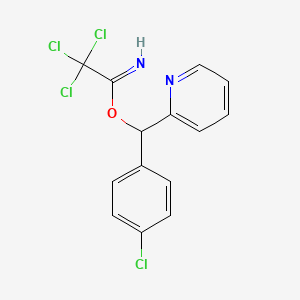
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a trichloroacetimidate moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate typically involves the reaction of (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation Reactions: The pyridinyl group can undergo oxidation to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Amides and Esters: Formed from substitution reactions
N-oxides: Formed from oxidation reactions
Phenyl Derivatives: Formed from reduction reactions
科学研究应用
(4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)(pyridin-2-yl)methanone: Similar structure but lacks the trichloroacetimidate group.
(4-Chlorophenyl)(pyridin-2-yl)methanol: Precursor in the synthesis of the target compound.
(4-Chlorophenyl)(pyridin-2-yl)methanamine: Contains an amine group instead of the trichloroacetimidate group.
Uniqueness
The presence of the trichloroacetimidate group in (4-Chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate imparts unique reactivity and properties to the compound, making it distinct from its analogs. This functional group allows for specific chemical transformations and interactions that are not possible with the other similar compounds .
属性
分子式 |
C14H10Cl4N2O |
|---|---|
分子量 |
364.0 g/mol |
IUPAC 名称 |
[(4-chlorophenyl)-pyridin-2-ylmethyl] 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C14H10Cl4N2O/c15-10-6-4-9(5-7-10)12(11-3-1-2-8-20-11)21-13(19)14(16,17)18/h1-8,12,19H |
InChI 键 |
DHQCBCMZOJCNPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)OC(=N)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


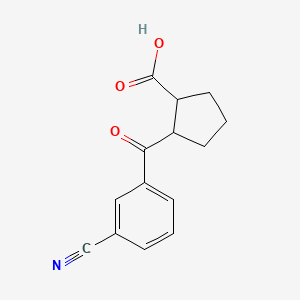
![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
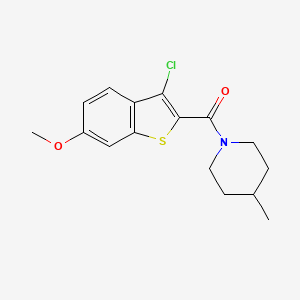
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)

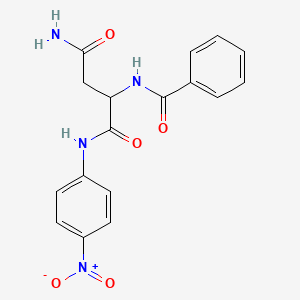

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol;chloride](/img/structure/B14797056.png)
![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)
![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)

![3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane](/img/structure/B14797076.png)
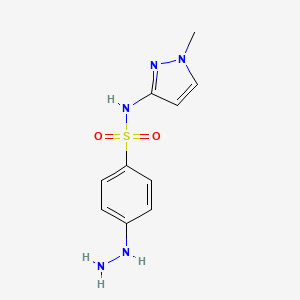
![2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B14797093.png)
